Cas no 49615-93-2 (2-Benzoyl-1-benzofuran-3-amine)

2-Benzoyl-1-benzofuran-3-amine structure
49615-93-2 structure
Nome del prodotto:2-Benzoyl-1-benzofuran-3-amine
Numero CAS:49615-93-2
MF:C15H11NO2
MW:237.253343820572
MDL:MFCD00445250
CID:1003274
PubChem ID:854225

2-Benzoyl-1-benzofuran-3-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • (3-AMINO-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
    • (3-amino-1-benzofuran-2-yl)-phenylmethanone
    • (3-aminobenzo[b]furan-2-yl)phenylmethanone
    • (3-aminobenzofuran-2-yl)(phenyl)methanone
    • (3-Amino-benzofuran-2-yl)-phenyl-methanone
    • 2-Benzoyl-1-benzofuran-3-amine
    • 2-Benzoyl-3-ami
    • 3-amino-2-benzoylbenzofuran
    • 3-aminobenzo[d]furan-2-yl phenyl ketone
    • AC1LGZ87
    • ChemDiv3_008143
    • Oprea1_102187
    • SureCN429754
    • CS-0246947
    • EU-0023087
    • AKOS000267053
    • MLS000528874
    • 49615-93-2
    • IDI1_026053
    • 2-benzoyl-3-aminobenzo-furan
    • Opera_ID_1225
    • EN300-34893
    • HMS2343A09
    • DB-097267
    • SCHEMBL429754
    • HMS1496C03
    • CCG-126295
    • STK864674
    • NS-03229
    • SMR000121349
    • Oprea1_574511
    • G38269
    • BRD-K48731382-001-01-5
    • DTXSID60357562
    • HMS3434A12
    • MFCD00445250
    • Z56903727
    • PZLZVWMURFZVHC-UHFFFAOYSA-N
    • CHEMBL1580142
    • MDL: MFCD00445250
    • Inchi: InChI=1S/C15H11NO2/c16-13-11-8-4-5-9-12(11)18-15(13)14(17)10-6-2-1-3-7-10/h1-9H,16H2
    • Chiave InChI: PZLZVWMURFZVHC-UHFFFAOYSA-N
    • Sorrisi: c1ccc(cc1)C(=O)c2c(c3ccccc3o2)N

Proprietà calcolate

  • Massa esatta: 237.07903
  • Massa monoisotopica: 237.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 312
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 56.2Ų
  • XLogP3: 3.9

Proprietà sperimentali

  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 447.0±30.0 °C at 760 mmHg
  • Punto di infiammabilità: 224.2±24.6 °C
  • PSA: 56.23
  • Pressione di vapore: 0.0±1.1 mmHg at 25°C

2-Benzoyl-1-benzofuran-3-amine Informazioni sulla sicurezza

2-Benzoyl-1-benzofuran-3-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B412400-100mg
2-Benzoyl-1-benzofuran-3-amine
49615-93-2
100mg
$ 185.00 2022-06-07
abcr
AB381558-5g
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone; .
49615-93-2
5g
€1247.50 2025-02-13
Enamine
EN300-34893-0.5g
2-benzoyl-1-benzofuran-3-amine
49615-93-2 95.0%
0.5g
$197.0 2025-02-20
Enamine
EN300-34893-2.5g
2-benzoyl-1-benzofuran-3-amine
49615-93-2 95.0%
2.5g
$558.0 2025-02-20
Chemenu
CM449322-1g
(3-AMINO-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
49615-93-2 95%+
1g
$224 2024-07-16
Chemenu
CM449322-5g
(3-AMINO-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
49615-93-2 95%+
5g
$645 2024-07-16
SHENG KE LU SI SHENG WU JI SHU
sc-341457A-1g
2-benzoyl-1-benzofuran-3-amine,
49615-93-2
1g
¥3001.00 2023-09-05
abcr
AB381558-5 g
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone; .
49615-93-2
5 g
€1,247.50 2023-07-19
abcr
AB381558-1 g
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone; .
49615-93-2
1 g
€476.50 2023-07-19
Enamine
EN300-34893-1g
2-benzoyl-1-benzofuran-3-amine
49615-93-2 95%
1g
$284.0 2023-09-03

2-Benzoyl-1-benzofuran-3-amine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:49615-93-2)2-Benzoyl-1-benzofuran-3-amine
A1163536
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):195.0/585.0